Ethyl 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

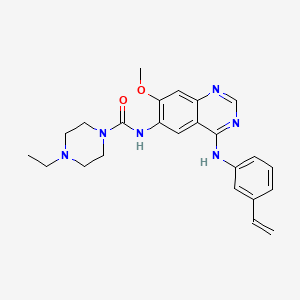

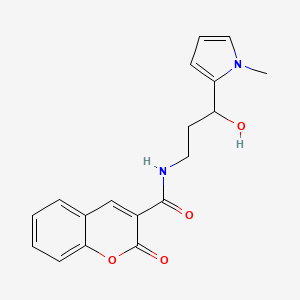

Ethyl 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate is a complex organic compound. It contains a piperazine moiety, which is a common feature in many pharmaceutical drugs . The compound also includes a 1,3,4-thiadiazol-2-yl group and a fluorophenyl group .

Synthesis Analysis

The synthesis of such compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . A key step in the synthesis of related compounds is the aza-Michael addition between a diamine and an in situ generated sulfonium salt .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The piperazine ring, the thiadiazole ring, and the fluorophenyl group would contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, given the presence of several reactive groups. For instance, the piperazine ring can undergo various reactions, including cyclization with sulfonium salts .Applications De Recherche Scientifique

Synthesis and Biological Activities

Ethyl 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate, a compound with a complex structure involving fluorophenyl, piperazine, and thiadiazole moieties, has been the subject of various synthetic and biological studies due to its intriguing chemical properties and potential therapeutic applications. While the exact compound might not have been directly studied, closely related compounds have been synthesized and investigated for their diverse biological activities.

Microwave-assisted Synthesis and Antimicrobial Activities : Compounds incorporating ethyl piperazine-1-carboxylate with various nuclei, including 1,3,4-thiadiazole, have been synthesized using microwave-assisted techniques. Some of these compounds exhibited good to moderate antimicrobial activities against various microorganisms, showcasing their potential as antimicrobial agents (Başoğlu et al., 2013).

GyrB Inhibitors for Tuberculosis : Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated as Mycobacterium tuberculosis GyrB inhibitors. One particular compound showed significant inhibition of Mycobacterium tuberculosis DNA gyrase, suggesting potential applications in tuberculosis treatment (Jeankumar et al., 2013).

DNA Binding and Cancer Studies : Novel 1,3,4-thiadiazole derivatives of ibuprofen and ciprofloxacin showed significant DNA binding capabilities and demonstrated potential as anticancer agents through in vitro studies. These findings highlight the potential therapeutic applications of such derivatives in cancer treatment (Farooqi et al., 2018).

Insecticidal Activities : The synthesis of novel heterocycles incorporating a thiadiazole moiety has been explored for their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. Such studies are crucial for developing new agricultural chemicals to protect crops from pests (Fadda et al., 2017).

Orientations Futures

Mécanisme D'action

Target of Action

It is known that compounds with a piperazine moiety, such as this one, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating a broad range of potential targets for this compound.

Mode of Action

Piperazine derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular signaling and function .

Biochemical Pathways

Given the wide range of biological activities associated with piperazine derivatives , it is likely that multiple pathways could be affected.

Result of Action

Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities , suggesting that this compound could have diverse effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

ethyl 2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4O2S2/c1-3-24-15(23)12(2)25-17-20-19-16(26-17)22-10-8-21(9-11-22)14-6-4-13(18)5-7-14/h4-7,12H,3,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYPDJUWRNXTFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-ethoxy-1-naphthamide](/img/structure/B2913265.png)

![2-(4-chlorophenoxy)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2913268.png)

![5-(4-hydroxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2913270.png)

![1-[1-(2-Methylphenyl)pyrrolidin-3-yl]ethanone](/img/structure/B2913277.png)

![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-2,4-difluorobenzenesulfonohydrazide](/img/structure/B2913278.png)

![Methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate](/img/structure/B2913279.png)

![7-benzyl-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)